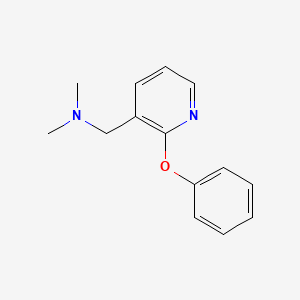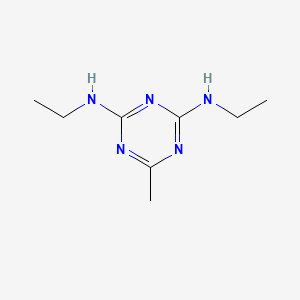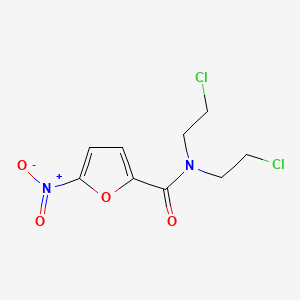
10-Hydroxyneoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of hydroxyprolines and related hydroxylated compounds involves solid-phase procedures, demonstrating how hydroxylation affects molecular stability and synthesis pathways. For example, Inouye et al. (1982) synthesized collagen-like polytripeptides to study hydroxyproline's effect on triple helices, highlighting the synthesis's complexity and the impact of hydroxylation on stability (Inouye et al., 1982).
Molecular Structure Analysis
The molecular structure of hydroxylated compounds, such as 10-Hydroxybenzo[h]quinoline, reveals strong intramolecular O-H...N hydrogen bonds, suggesting similar structural features could be expected in 10-Hydroxyneoline. The planar molecules and hydrogen bonding are crucial for stability and molecular interactions (Kubicki et al., 1995).
Chemical Reactions and Properties
Hydroxyproline and its isomers, as seen in research by Srivastava et al. (2016), play a significant role in collagen synthesis and stability, which might parallel 10-Hydroxyneoline's reactivity and interaction in biological systems. The chemical properties, including reactivity with other compounds and roles in biological processes, are highlighted by the effects on collagen and related proteins (Srivastava et al., 2016).
Physical Properties Analysis
The physical properties of hydroxylated compounds are influenced by molecular weight, crystallinity, and other structural factors. For instance, the study by Gao et al. (2020) on poly(10-hydroxydecanoate) showcases how molecular weight affects physical properties like thermal behavior and mechanical strength, which may be relevant for understanding 10-Hydroxyneoline's physical characteristics (Gao et al., 2020).
Chemical Properties Analysis
10-Hydroxyneoline's chemical properties, while not directly studied, can be inferred from related hydroxylated compounds. The research by Pyrko (2021) on 10-hydroxydecahydroacridine derivatives explores the acid-base titration and spectral properties, indicating how hydroxylation influences chemical behavior and potential applications as indicators in chemical reactions (Pyrko, 2021).
Scientific Research Applications
Nanocrystals for Cancer Treatment
A novel approach in the application of 10-Hydroxycamptothecin involves the development of stabilizer-free and organic solvent-free nanocrystals. This method enhances the solubility and bioavailability of 10-HCPT, showcasing improved antitumor activities and pharmacokinetic profiles. The nanocrystals exhibit a sustained release pattern, higher cellular uptake, and significant antiproliferative activity against cancer cells, suggesting a promising delivery system for 10-HCPT in cancer therapy (Yang et al., 2016).
Electrochemical Sensing Platform
Research has also explored the use of graphene nanosheets to develop a sensitive electrochemical sensing platform for 10-HCPT. This platform aims to improve the detection of 10-HCPT in biological samples, with potential applications in clinical diagnostics and monitoring therapeutic levels of the drug in patients undergoing cancer treatment (Ye et al., 2018).
Chemically Stable Nanosuspensions
Another significant advancement involves the preparation of chemically stable 10-HCPT nanosuspensions. This method addresses the stability issues of 10-HCPT by maintaining its active lactone form, which is crucial for its anticancer activity. The nanosuspensions demonstrated improved dissolution rates and could potentially enhance the clinical efficacy of 10-HCPT (Pu et al., 2009).
Super Macromolecule Conjugate for Tumor Targeting
Research on hydroxyethyl starch-10-hydroxy camptothecin (HES-10-HCPT) super macromolecule conjugates has shown promising results in improving the solubility, stability, and tumor targeting of 10-HCPT. This conjugate facilitates enhanced drug accumulation in tumors and reduced toxicity, indicating a potential for improved therapeutic outcomes in cancer treatment (Li et al., 2016).
Endophytic Fungal Production
Exploratory research into the production of 10-HCPT and its derivatives through endophytic fungi offers a novel source for these compounds. This method may provide a sustainable and scalable approach to producing these valuable anticancer precursors, with potential applications in pharmaceutical manufacturing and research (Shweta et al., 2010).
Mechanism of Action
Biochemical Pathways
10-Hydroxyneoline is a part of the broad class of plant secondary metabolites known as alkaloids . Alkaloids are biosynthesized by four major biochemical pathways: the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (MEP) pathway, and the mevalonic acid (MVA) pathway . The downstream effects of these pathways and their impact on the action of 10-Hydroxyneoline are subjects of ongoing research.
Result of Action
Some studies suggest changes in the content of certain alkaloids after processing , indicating that 10-Hydroxyneoline may have an impact on cellular metabolism
Action Environment
The action, efficacy, and stability of 10-Hydroxyneoline can be influenced by various environmental factors. For instance, the compound is recommended to be stored under specific conditions to maintain its stability . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other compounds in the environment.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 10-Hydroxyneoline can be achieved through a multi-step reaction involving the conversion of commercially available starting materials to the target compound.", "Starting Materials": [ "1,2,3,4-tetrahydroisoquinoline", "2-chloro-3,4-dihydroquinoline", "lithium aluminum hydride", "sodium borohydride", "sodium hydride", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Reduction of 1,2,3,4-tetrahydroisoquinoline with lithium aluminum hydride to form 1,2,3,4-tetrahydroisoquinoline-1-ol", "Step 2: Reaction of 1,2,3,4-tetrahydroisoquinoline-1-ol with 2-chloro-3,4-dihydroquinoline in the presence of sodium hydride to form 10-chloro-neoline", "Step 3: Reduction of 10-chloro-neoline with sodium borohydride to form 10-hydroxyneoline", "Step 4: Acetylation of 10-hydroxyneoline with acetic anhydride in the presence of hydrochloric acid to form 10-acetoxyneoline", "Step 5: Hydrolysis of 10-acetoxyneoline with sodium hydroxide to form 10-hydroxyneoline", "Step 6: Purification of 10-hydroxyneoline by recrystallization from ethanol and diethyl ether, followed by drying under vacuum" ] } | |
CAS RN |
132362-42-6 |
Product Name |
10-Hydroxyneoline |
Molecular Formula |
C24H39NO7 |
Molecular Weight |
453.576 |
Appearance |
Powder |
synonyms |
10-Hydroxyneoline |
Origin of Product |
United States |
Q & A
Q1: What are diterpene alkaloids, and why are they of interest to researchers?
A1: Diterpene alkaloids are a class of natural products primarily found in plants of the Aconitum genus. These compounds exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and cardiotonic effects. Their complex structures and potent activities make them attractive targets for drug discovery and development. For instance, the study by Song et al. [] focuses on the isolation and characterization of two new diterpene alkaloids, 10-Hydroxyneoline and 14-O-Acetyl-10-hydroxyneoline, from Aconitum fukutomei, highlighting the ongoing research into discovering novel compounds from this genus.
Q2: What analytical techniques are commonly employed to study diterpene alkaloids like those found in Aconitum species?
A2: The study by Vetter et al. [] highlights the use of qualitative mass spectrometry for analyzing the total diterpene base composition in Aconitum kusnezoffi roots. Mass spectrometry, particularly coupled with separation techniques like gas chromatography or liquid chromatography, is a powerful tool for identifying and quantifying individual diterpene alkaloids in complex plant extracts. This technique allows researchers to profile the diversity of these compounds within a species and investigate potential chemotaxonomic relationships. Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating the structures of newly isolated diterpene alkaloids.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-sulfohexacyclo[14.2.1.1^{4,7}.0^{2,15}.0^{3,8}.0^{9,14}]icosa-5,9(14),10,12,17-pentaene-11-carboxylic acid](/img/structure/B1181381.png)

![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B1181389.png)